N-tert-butyl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Description
N-tert-butyl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a tert-butyl group, a dichlorobenzyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Properties
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-19(2,3)22-18(24)13-23(12-14-9-10-16(20)17(21)11-14)27(25,26)15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNDHASAFJWQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Glycinamide Backbone: This can be achieved by reacting glycine or a glycine derivative with appropriate protecting groups.
Introduction of the tert-Butyl Group: This step involves the alkylation of the glycinamide backbone with tert-butyl halides under basic conditions.
Attachment of the 3,4-Dichlorobenzyl Group: This can be done through nucleophilic substitution reactions using 3,4-dichlorobenzyl halides.
Incorporation of the Phenylsulfonyl Group: This step involves the sulfonylation of the glycinamide backbone using phenylsulfonyl chlorides under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N~2~-(3,4-dichlorobenzyl)glycinamide: Lacks the phenylsulfonyl group.
N-tert-butyl-N~2~-(phenylsulfonyl)glycinamide: Lacks the 3,4-dichlorobenzyl group.
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the tert-butyl group.
Uniqueness
N-tert-butyl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
